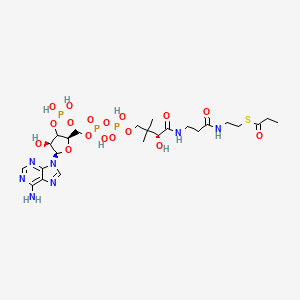

Propionyl CoA

Descripción

Propiedades

Fórmula molecular |

C24H40N7O17P3S |

|---|---|

Peso molecular |

823.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] propanethioate |

InChI |

InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17+,18?,19+,23-/m1/s1 |

Clave InChI |

QAQREVBBADEHPA-BVVVWWABSA-N |

SMILES isomérico |

CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of Propionyl-CoA in the Citric Acid Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propionyl-CoA, a three-carbon acyl-CoA thioester, serves as a critical nexus in cellular metabolism, primarily functioning as an anaplerotic substrate for the citric acid (TCA) cycle. Derived from the catabolism of odd-chain fatty acids, specific amino acids, and cholesterol, propionyl-CoA is enzymatically converted to the TCA cycle intermediate, succinyl-CoA. This process is vital for replenishing the pool of TCA cycle intermediates, particularly in tissues with high energy demands such as the heart and liver. Dysregulation of propionyl-CoA metabolism, as seen in genetic disorders like propionic acidemia, leads to the accumulation of toxic metabolites, mitochondrial dysfunction, and significant pathological consequences. This technical guide provides a comprehensive overview of the role of propionyl-CoA in the TCA cycle, including its metabolic pathways, regulatory mechanisms, and the experimental methodologies used for its study. Furthermore, it delves into the signaling implications of propionyl-CoA, particularly its emerging role in epigenetic regulation through histone propionylation.

The Anaplerotic Function of Propionyl-CoA

The primary role of propionyl-CoA in relation to the citric acid cycle is to serve as an anaplerotic substrate, meaning it replenishes the intermediates of the cycle that are consumed in biosynthetic pathways. This is achieved through a canonical three-step enzymatic pathway located in the mitochondrial matrix.

-

Carboxylation of Propionyl-CoA: The first and rate-limiting step is the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[1][2] The genes PCCA and PCCB encode the alpha and beta subunits of this enzyme, respectively.[3][4]

-

Epimerization of (S)-Methylmalonyl-CoA: (S)-methylmalonyl-CoA is then converted to its (R)-epimer by the enzyme methylmalonyl-CoA racemase .[1][2]

-

Isomerization to Succinyl-CoA: Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA , which is a direct intermediate of the citric acid cycle.[1][2]

This anaplerotic pathway is crucial for maintaining the integrity and function of the TCA cycle, especially in tissues like the heart and liver where the cycle's intermediates are heavily utilized for both energy production and biosynthesis.[1][5]

Sources of Propionyl-CoA

Propionyl-CoA is generated from several catabolic pathways:

-

Odd-Chain Fatty Acid Oxidation: The β-oxidation of fatty acids with an odd number of carbon atoms yields acetyl-CoA and a terminal three-carbon propionyl-CoA molecule.[1]

-

Amino Acid Catabolism: The breakdown of the amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA.[1][6]

-

Cholesterol Side-Chain Oxidation: The degradation of the cholesterol side chain can also generate propionyl-CoA.[7]

-

Gut Microbiota: Propionate (B1217596), a short-chain fatty acid produced by the fermentation of dietary fiber by the gut microbiota, can be absorbed and converted to propionyl-CoA in the host's cells.[8]

The Methylcitrate Cycle: An Alternative Metabolic Fate

In many bacteria, fungi, and plants, an alternative pathway for propionyl-CoA metabolism exists, known as the methylcitrate cycle. This cycle serves as a detoxification mechanism to prevent the toxic accumulation of propionyl-CoA.[1] The key steps are:

-

Condensation: Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, catalyzed by 2-methylcitrate synthase.

-

Dehydration and Hydration: 2-methylcitrate is then converted to 2-methylisocitrate.

-

Cleavage: 2-methylisocitrate lyase cleaves 2-methylisocitrate into pyruvate (B1213749) and succinate (B1194679).

The succinate produced can enter the TCA cycle, while pyruvate can be further metabolized. While not a primary pathway in mammals, the formation of methylcitrate is observed in propionic acidemia as a result of propionyl-CoA accumulation.[4]

Quantitative Analysis of Propionyl-CoA Metabolism

The flux of propionyl-CoA into the TCA cycle can be quantified using stable isotope-based metabolic flux analysis (¹³C-MFA). These studies provide valuable insights into the contribution of propionyl-CoA to anaplerosis under various physiological and pathological conditions.

| Tissue/Model | Condition | Key Findings | Reference |

| Perfused Rat Heart | High Propionate (3 mM) | Propionyl-CoA levels increased by ~101-fold. Methylmalonyl-CoA levels increased by 36-fold. A shift in fuel preference from fatty acid to glucose oxidation was observed.[9] | |

| Mouse Model of Propionic Acidemia (Pcca-/-) | Chow Diet | PCC activity was significantly reduced in brain, lung, liver, kidney, and adipose tissues, but not in heart and skeletal muscle.[10] | |

| Human iPSC-derived Cardiomyocytes (PA model) | ¹³C₃-Propionate Tracing | Impaired propionyl-CoA carboxylase activity was confirmed, leading to disrupted anaplerosis into the TCA cycle.[11] | |

| Murine Tissues | ¹³C-Valine Infusion | Propionyl-CoA was variably enriched across tissues, with the kidney showing the highest labeling (mean of 12.93% enrichment).[12] |

Experimental Protocols

Assay of Propionyl-CoA Carboxylase (PCC) Activity

This method measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.

Principle: The enzymatic reaction utilizes [¹⁴C]NaHCO₃ as a source of labeled CO₂. The resulting [¹⁴C]-methylmalonyl-CoA is non-volatile and can be quantified by scintillation counting after removal of the unreacted [¹⁴C]bicarbonate.[13]

Protocol Outline:

-

Sample Preparation: Cultured skin fibroblasts, liver tissue, or other relevant cell/tissue lysates are prepared.[13]

-

Reaction Mixture: A typical reaction mixture includes a buffered solution (e.g., Tris-HCl), ATP, MgCl₂, propionyl-CoA, and the cell/tissue lysate.

-

Initiation of Reaction: The reaction is initiated by the addition of [¹⁴C]NaHCO₃.

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid), which also serves to convert unreacted [¹⁴C]NaHCO₃ to ¹⁴CO₂ gas.[14]

-

Removal of ¹⁴CO₂: The ¹⁴CO₂ is removed by gentle heating or by bubbling air through the sample.

-

Quantification: The remaining radioactivity in the non-volatile product is measured using a scintillation counter.

This method measures the formation of methylmalonyl-CoA from propionyl-CoA using High-Performance Liquid Chromatography.[15]

Principle: The enzymatic reaction is allowed to proceed, and the product, methylmalonyl-CoA, is separated from the substrate, propionyl-CoA, by reverse-phase HPLC and quantified by UV detection.[15]

Protocol Outline:

-

Sample Preparation: Similar to the radiometric assay, cell or tissue lysates are prepared.[15]

-

Reaction Mixture: The reaction mixture contains a buffer, ATP, MgCl₂, NaHCO₃, propionyl-CoA, and the lysate.

-

Incubation: The reaction is incubated at 37°C.

-

Termination and Deproteinization: The reaction is stopped, and proteins are precipitated by adding an acid (e.g., perchloric acid).

-

HPLC Analysis: After centrifugation, the supernatant is injected into an HPLC system equipped with a C18 column.

-

Detection and Quantification: Propionyl-CoA and methylmalonyl-CoA are separated and detected by their absorbance at 254 nm. The amount of methylmalonyl-CoA produced is quantified by comparing its peak area to a standard curve.

¹³C-Based Metabolic Flux Analysis (¹³C-MFA)

This powerful technique allows for the quantitative determination of intracellular metabolic fluxes.

Principle: Cells or organisms are cultured in the presence of a ¹³C-labeled substrate (e.g., [U-¹³C₃]propionate, [¹³C₆]glucose). The incorporation of ¹³C into downstream metabolites of the TCA cycle is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The resulting labeling patterns are then used in computational models to calculate the relative and absolute fluxes through different metabolic pathways.[16]

Experimental Workflow:

-

Experimental Design: Selection of the appropriate ¹³C-labeled tracer and experimental conditions.[16]

-

Tracer Experiment: Cells or tissues are incubated with the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.[16]

-

Metabolite Extraction: Intracellular metabolites are rapidly extracted from the cells.

-

Isotopic Labeling Measurement: The isotopic labeling patterns of key metabolites (e.g., TCA cycle intermediates, amino acids) are determined using GC-MS, LC-MS/MS, or NMR.[14]

-

Flux Estimation: The labeling data, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used in software packages (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.[16]

-

Statistical Analysis: Goodness-of-fit and confidence intervals for the estimated fluxes are determined.[16]

Regulation and Signaling Pathways

The metabolism of propionyl-CoA is tightly regulated at both the enzymatic and genetic levels. Furthermore, fluctuations in propionyl-CoA levels have significant implications for cellular signaling.

Regulation of the Propionyl-CoA to Succinyl-CoA Pathway

Transcriptional Regulation: The expression of the PCCA and PCCB genes, which encode the subunits of propionyl-CoA carboxylase, is subject to transcriptional control. In some bacteria, a transcriptional regulator, PccR, has been identified that upregulates the expression of the pccB gene in the presence of propionate.[17] In humans, splicing patterns of the PCCA gene can be modulated to regulate enzyme activity.[18][19]

Allosteric Regulation: While specific allosteric regulators of PCC and methylmalonyl-CoA mutase are not as well-defined as those for other metabolic enzymes, the activity of these enzymes is influenced by the availability of their substrates and cofactors, including propionyl-CoA, ATP, biotin, and vitamin B12.[4]

Propionyl-CoA as a Signaling Molecule: Histone Propionylation

Emerging evidence indicates that propionyl-CoA serves as a substrate for the post-translational modification of proteins, particularly the propionylation of lysine (B10760008) residues on histones. This epigenetic mark is associated with active chromatin and gene transcription.[8]

The accumulation of propionyl-CoA, as seen in propionic acidemia, leads to increased histone propionylation. This can alter the expression of specific genes, such as Pde9a and Mme in the heart, which are implicated in contractile dysfunction.[20][21] This provides a direct link between the metabolic state of the cell and the regulation of gene expression.

Consequences of Altered Succinyl-CoA Levels

The conversion of propionyl-CoA to succinyl-CoA directly impacts the mitochondrial pool of succinyl-CoA.

-

Depletion of Succinyl-CoA: In conditions of impaired propionyl-CoA metabolism, the reduced production of succinyl-CoA can compromise TCA cycle function and overall mitochondrial energy production.[22]

-

Impact on Protein Succinylation: Succinyl-CoA is also the donor for lysine succinylation, another post-translational modification. Altered levels of succinyl-CoA can therefore affect the succinylation status of mitochondrial proteins, which can in turn modulate their function.[22][23]

Visualizing the Pathways

Anaplerotic Conversion of Propionyl-CoA to Succinyl-CoA

Caption: The anaplerotic pathway of propionyl-CoA to succinyl-CoA.

The Methylcitrate Cycle

Caption: The alternative methylcitrate cycle for propionyl-CoA metabolism.

Propionyl-CoA and its Impact on Cellular Signaling

Caption: Signaling roles of propionyl-CoA and its metabolic product.

Conclusion and Future Directions

Propionyl-CoA stands as a vital contributor to the maintenance of TCA cycle function through its anaplerotic conversion to succinyl-CoA. The elucidation of its metabolic pathways and the development of sophisticated analytical techniques have provided a deeper understanding of its physiological and pathological significance. The emerging role of propionyl-CoA in epigenetic regulation through histone propionylation opens new avenues for research into the interplay between metabolism and gene expression. For drug development professionals, the enzymes in the propionyl-CoA metabolic pathway, particularly propionyl-CoA carboxylase, represent potential therapeutic targets for metabolic disorders. Further research into the allosteric and transcriptional regulation of this pathway, as well as the downstream consequences of altered propionyl-CoA and succinyl-CoA levels, will be crucial for developing novel therapeutic strategies for a range of metabolic and genetic diseases.

References

- 1. [PDF] Assessing the Reversibility of the Anaplerotic Reactions of the Propionyl-CoA Pathway in Heart and Liver* | Semantic Scholar [semanticscholar.org]

- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for catabolic pathway of propionate metabolism in CNS: expression pattern of methylmalonyl-CoA mutase and propionyl-CoA carboxylase alpha-subunit in developing and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas | Semantic Scholar [semanticscholar.org]

- 8. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 9. Scholars@Duke publication: Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. [scholars.duke.edu]

- 10. Scholars@Duke publication: Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia. [scholars.duke.edu]

- 11. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Eva Richard - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Case Western Reserve University [case.edu]

- 14. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]

- 15. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 17. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulating PCCA gene expression by modulation of pseudoexon splicing patterns to rescue enzyme activity in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulating PCCA gene expression by modulation of pseudoexon splicing patterns to rescue enzyme activity in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Succinyl-CoA Synthetase Dysfunction as a Mechanism of Mitochondrial Encephalomyopathy: More than Just an Oxidative Energy Deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Propionyl-CoA from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionyl-CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of carbohydrate, lipid, and protein catabolism. Its synthesis from the breakdown of the essential amino acids valine, isoleucine, threonine, and methionine represents a critical metabolic pathway with implications for energy production, gluconeogenesis, and human health. Dysregulation of these pathways is associated with several inborn errors of metabolism, making a thorough understanding of propionyl-CoA biosynthesis essential for the development of novel diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the core metabolic pathways, detailed experimental protocols for key enzymes, and quantitative data to support further research and drug development in this area.

Core Metabolic Pathways

The catabolism of valine, isoleucine, threonine, and methionine converges on the production of propionyl-CoA through distinct multi-step enzymatic cascades. Subsequently, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA and finally converted to the Krebs cycle intermediate, succinyl-CoA.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Catabolism of Valine and Isoleucine

The breakdown of the branched-chain amino acids (BCAAs) valine and isoleucine shares an initial set of common enzymatic reactions before their pathways diverge.[9][15][16]

-

Transamination: The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which transfers the amino group to α-ketoglutarate, forming glutamate (B1630785) and the respective α-keto acids: α-ketoisovalerate from valine and α-keto-β-methylvalerate from isoleucine.[17][18]

-

Oxidative Decarboxylation: The α-keto acids then undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex. This reaction yields isobutyryl-CoA from valine and α-methylbutyryl-CoA from isoleucine.[17][18]

The subsequent degradation of isobutyryl-CoA and α-methylbutyryl-CoA proceeds through a series of reactions including dehydrogenation, hydration, and thiolysis, ultimately yielding propionyl-CoA.[9][16][19][20] Isoleucine catabolism also produces acetyl-CoA in addition to propionyl-CoA.[9][16][19]

Catabolism of Threonine

Threonine is catabolized to propionyl-CoA through two primary pathways:

-

Threonine Dehydrogenase Pathway: Threonine is oxidized by threonine dehydrogenase to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase into glycine (B1666218) and acetyl-CoA. While this is a major pathway for threonine degradation, it does not directly produce propionyl-CoA.[21]

-

Threonine Dehydratase Pathway: Threonine can be deaminated by threonine dehydratase (also known as threonine ammonia-lyase) to yield α-ketobutyrate and ammonia.[21] α-Ketobutyrate is then oxidatively decarboxylated by the BCKDH complex to form propionyl-CoA.[21]

Catabolism of Methionine

The catabolism of methionine is a complex pathway that ultimately generates propionyl-CoA.[5][22][23]

-

Activation: Methionine is first activated to S-adenosylmethionine (SAM), a universal methyl group donor.

-

Transmethylation and Hydrolysis: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.

-

Cystathionine Pathway: Homocysteine condenses with serine to form cystathionine, which is subsequently cleaved to yield cysteine and α-ketobutyrate.

-

Conversion to Propionyl-CoA: As in the threonine pathway, α-ketobutyrate is oxidatively decarboxylated by the BCKDH complex to produce propionyl-CoA.

The convergence of these diverse amino acid catabolic pathways on propionyl-CoA highlights its central role in metabolism. The subsequent conversion of propionyl-CoA to succinyl-CoA, catalyzed by propionyl-CoA carboxylase and methylmalonyl-CoA mutase, provides a crucial anaplerotic entry point into the Krebs cycle.[1][3][4][24]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in propionyl-CoA biosynthesis and metabolism.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | Source Organism | Reference |

| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 | - | Bovine | [17] |

| Propionyl-CoA Carboxylase | Bicarbonate | 3.0 | - | Bovine | [17] |

Note: Comprehensive kinetic data for all enzymes in the pathway is extensive and varies across species and experimental conditions. This table provides illustrative examples. Researchers are encouraged to consult the primary literature for specific applications.

Experimental Protocols

Detailed methodologies for assaying the activity of key enzymes in the propionyl-CoA biosynthesis pathway are provided below.

Branched-Chain Aminotransferase (BCAT) Activity Assay

Principle:

This assay measures the activity of BCAT by monitoring the production of glutamate in the reverse reaction, where α-ketoglutarate is formed from glutamate and a branched-chain α-keto acid. The α-ketoglutarate is then reduced to glutamate by glutamate dehydrogenase, with the concomitant oxidation of NADH to NAD+, which is monitored spectrophotometrically at 340 nm.[4][11][25]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol and 20 µM pyridoxal (B1214274) 5'-phosphate.

-

Substrate Solution: 100 mM L-glutamate and 10 mM α-ketoisocaproate in Assay Buffer.

-

Coupling Enzyme: Glutamate dehydrogenase (GDH).

-

Cofactor: 10 mM NADH.

-

Enzyme Sample: Cell lysate or purified BCAT.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NADH, and GDH in a cuvette.

-

Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to allow for the reduction of any endogenous α-ketoglutarate.

-

Initiate the reaction by adding the Substrate Solution.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay

Principle:

The activity of the BCKDH complex is determined by measuring the reduction of NAD+ to NADH, which is coupled to the oxidative decarboxylation of a branched-chain α-keto acid. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.[5][7][16][22][26]

Materials:

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 2 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, and 0.2 mM EDTA.

-

Substrate: 10 mM α-ketoisocaproate.

-

Cofactors: 2.5 mM NAD+ and 0.4 mM Coenzyme A.

-

Enzyme Sample: Isolated mitochondria or purified BCKDH complex.

Procedure:

-

Add Assay Buffer, NAD+, and Coenzyme A to a cuvette.

-

Add the enzyme sample and pre-incubate for 3 minutes at 30°C.

-

Initiate the reaction by adding the α-ketoisocaproate substrate.

-

Record the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NADH formation.

Threonine Dehydrogenase Activity Assay

Principle:

This spectrophotometric assay measures the activity of threonine dehydrogenase by monitoring the production of NADH. The reaction involves the oxidation of threonine to 2-amino-3-ketobutyrate, with the concomitant reduction of NAD+ to NADH.[1][27][28]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5.

-

Substrate: 100 mM L-threonine.

-

Cofactor: 2 mM NAD+.

-

Enzyme Sample: Cell lysate or purified threonine dehydrogenase.

Procedure:

-

Combine Assay Buffer and NAD+ in a cuvette.

-

Add the enzyme sample and incubate for 2 minutes at 37°C.

-

Start the reaction by adding L-threonine.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the enzyme activity from the rate of NADH production.

Propionyl-CoA Carboxylase (PCC) Activity Assay

Principle:

PCC activity is measured by a radiochemical assay that quantifies the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA. The acid-stable radiolabeled product is then separated from the unreacted bicarbonate and quantified by liquid scintillation counting.[2][21][29]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 5 mM ATP, and 1 mM dithiothreitol.

-

Substrate: 2 mM propionyl-CoA.

-

Radiolabeled Substrate: [¹⁴C]NaHCO₃.

-

Enzyme Sample: Cell lysate or purified PCC.

-

Stopping Solution: 10% (v/v) perchloric acid.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, propionyl-CoA, and the enzyme sample.

-

Initiate the reaction by adding [¹⁴C]NaHCO₃.

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding the Stopping Solution.

-

Remove unreacted [¹⁴C]O₂ by gentle bubbling with air or by acidification and drying.

-

Add scintillation cocktail and measure the radioactivity of the acid-stable product using a scintillation counter.

Quantification of Propionyl-CoA by LC-MS/MS

Principle:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of propionyl-CoA in biological samples. The method involves separation of propionyl-CoA from other acyl-CoAs by reverse-phase chromatography followed by detection using mass spectrometry in multiple reaction monitoring (MRM) mode.[6][18][30]

Materials:

-

Extraction Solvent: Acetonitrile/water (1:1, v/v) with 0.1% formic acid.

-

LC Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Internal Standard: [¹³C₃]-propionyl-CoA or another stable isotope-labeled acyl-CoA.

-

Sample: Cell or tissue homogenate.

Procedure:

-

Extraction: Homogenize the sample in ice-cold Extraction Solvent containing the internal standard. Centrifuge to pellet proteins and collect the supernatant.

-

LC Separation: Inject the extracted sample onto the C18 column. Elute with a gradient of Mobile Phase B.

-

MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for propionyl-CoA and the internal standard. For propionyl-CoA, a common transition is m/z 824.1 -> 317.1.

-

Quantification: Construct a standard curve using known concentrations of propionyl-CoA. Quantify the amount of propionyl-CoA in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core metabolic pathways and a general experimental workflow for studying propionyl-CoA biosynthesis.

Caption: Catabolic pathways of amino acids leading to propionyl-CoA.

Caption: General workflow for studying propionyl-CoA biosynthesis.

Conclusion

The biosynthesis of propionyl-CoA from valine, isoleucine, threonine, and methionine is a fundamental metabolic process with significant implications for cellular energy homeostasis and human health. This technical guide has provided a detailed overview of the core pathways, quantitative data, and robust experimental protocols to facilitate further investigation in this critical area of metabolism. A deeper understanding of these pathways will be instrumental in the development of novel diagnostics and therapeutics for metabolic disorders and will provide valuable insights for researchers and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Case Western Reserve University [case.edu]

- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A method for branched-chain amino acid aminotransferase activity in microgram and nanogram tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Propionyl-CoA [bionity.com]

- 15. Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholar.unhas.ac.id [scholar.unhas.ac.id]

- 17. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 22. scispace.com [scispace.com]

- 23. journals.asm.org [journals.asm.org]

- 24. Human Branched-chain-amino-acid aminotransferase, mitochondrial (BCAT2) Elisa Kit – AFG Scientific [afgsci.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. bmrservice.com [bmrservice.com]

- 29. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Propionyl-CoA in Odd-Chain Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionyl-CoA is a critical metabolic intermediate positioned at the crossroads of several major catabolic pathways, most notably the breakdown of odd-chain fatty acids. Unlike their even-chain counterparts that are exclusively catabolized to acetyl-CoA, the final round of β-oxidation of odd-chain fatty acids yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1][2] The efficient processing of propionyl-CoA is vital for cellular energy homeostasis and is intrinsically linked to central carbon metabolism. This technical guide provides an in-depth exploration of the function of propionyl-CoA in this context, detailing the enzymatic conversions, quantitative parameters, and experimental methodologies relevant to its study.

Propionyl-CoA is also generated from the catabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as from the side chain of cholesterol.[3][4] Its metabolic fate is primarily to be converted to the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA. This anaplerotic function underscores the importance of this pathway in replenishing TCA cycle intermediates, which are essential for a variety of biosynthetic and energy-producing processes. Dysregulation of propionyl-CoA metabolism, often due to genetic defects in the enzymes of this pathway, leads to serious metabolic disorders such as propionic acidemia and methylmalonic acidemia.[4][5]

This guide will elucidate the biochemical journey of propionyl-CoA, from its production to its entry into the TCA cycle, providing a comprehensive resource for researchers and professionals in the field of metabolic diseases and drug development.

The Catabolism of Propionyl-CoA: A Three-Step Enzymatic Cascade

The conversion of propionyl-CoA to succinyl-CoA is a mitochondrial process that involves three key enzymes: propionyl-CoA carboxylase (PCC), methylmalonyl-CoA epimerase (MCE), and methylmalonyl-CoA mutase (MCM).

Propionyl-CoA Carboxylase (PCC)

The first committed step in the catabolism of propionyl-CoA is its carboxylation to (S)-methylmalonyl-CoA. This reaction is catalyzed by propionyl-CoA carboxylase (PCC), a biotin-dependent mitochondrial enzyme.[2][6] The reaction requires ATP and bicarbonate (HCO₃⁻) as a co-substrate.[2] PCC is a heterododecamer composed of α and β subunits.[4][7] The α subunit contains the biotin (B1667282) carboxylase and biotin carboxyl carrier protein domains, while the β subunit houses the carboxyltransferase activity.[7]

The mechanism involves two half-reactions. First, the biotin carboxylase domain catalyzes the ATP-dependent carboxylation of the biotin cofactor. Second, the carboxyl group is transferred from carboxybiotin to propionyl-CoA by the carboxyltransferase domain, forming (S)-methylmalonyl-CoA.[8]

Methylmalonyl-CoA Epimerase (MCE)

The product of the PCC reaction, (S)-methylmalonyl-CoA, is not a substrate for the subsequent enzyme in the pathway. Methylmalonyl-CoA epimerase (MCE), also known as methylmalonyl-CoA racemase, catalyzes the stereospecific conversion of (S)-methylmalonyl-CoA to its (R)-epimer, (R)-methylmalonyl-CoA.[5][9] This enzymatic step is essential for channeling the carbon skeleton from propionyl-CoA into the next reaction. The enzyme is a member of the vicinal-oxygen-chelate superfamily and its activity is enhanced by divalent cations like Co²⁺.[10][11]

Methylmalonyl-CoA Mutase (MCM)

The final step in this pathway is the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA, catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MCM).[12][13] This is a remarkable rearrangement reaction that requires adenosylcobalamin (a derivative of vitamin B₁₂) as a cofactor.[13] The reaction involves the migration of the carbonyl-CoA group from the C-2 of methylmalonyl-CoA to the methyl carbon. The mechanism proceeds via a radical intermediate, initiated by the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin.[2]

The product, succinyl-CoA, is a direct intermediate of the TCA cycle, thus completing the integration of the three-carbon propionyl unit into central metabolism.[14]

Quantitative Data on Propionyl-CoA Metabolism

The following tables summarize key quantitative data for the enzymes and metabolites involved in the conversion of propionyl-CoA to succinyl-CoA.

| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (µmol/min/mg) | Inhibitor(s) | K_i_ (mM) | Source Organism/Tissue |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | Not Reported | Propionyl-CoA (substrate inhibition) | 0.71 (competitive) | Rat Liver Mitochondria |

| ATP | 0.08 | Not Reported | - | - | Human | |

| Bicarbonate (HCO₃⁻) | 3.0 | Not Reported | - | - | Human | |

| Methylmalonyl-CoA Epimerase (MCE) | (S)-Methylmalonyl-CoA | Not Reported | Not Reported | Not Reported | - | - |

| Methylmalonyl-CoA Mutase (MCM) | (R)-Methylmalonyl-CoA | 0.35 | 9.06 | Ethylmalonyl-CoA, Cyclopropylcarbonyl-CoA, Methylenecyclopropylacetyl-CoA | Mixed Inhibition | Human |

| Adenosylcobalamin | 0.0000047 | - | Itaconyl-CoA, Malyl-CoA | Dose-dependent | Human |

| Metabolite | Mitochondrial Concentration (nmol/mg protein) | Tissue/Condition |

| Propionyl-CoA | 0.04 - 0.20 | Haloferax mediterranei |

| Succinyl-CoA | ~0.1 - 0.5 (estimated) | Rat Liver Mitochondria |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of propionyl-CoA in odd-chain fatty acid metabolism.

Assay for Propionyl-CoA Carboxylase (PCC) Activity

Principle: The activity of PCC is determined by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA. The acid-stable product is then quantified by liquid scintillation counting.

Materials:

-

Cell or tissue homogenate/isolated mitochondria

-

Reaction buffer: 100 mM Tris-HCl (pH 8.0), 8 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT)

-

ATP solution: 100 mM

-

Propionyl-CoA solution: 10 mM

-

[¹⁴C]Sodium bicarbonate solution (specific activity ~50 mCi/mmol)

-

Trichloroacetic acid (TCA): 10% (w/v)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture on ice by combining the reaction buffer, ATP, and propionyl-CoA.

-

Add the cell/tissue homogenate or mitochondrial suspension to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 3 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding [¹⁴C]sodium bicarbonate.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of cold 10% TCA.

-

Centrifuge the samples at 14,000 x g for 5 minutes to pellet the precipitated protein.

-

Transfer a known volume of the supernatant to a scintillation vial.

-

Add scintillation cocktail and mix thoroughly.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the homogenate/mitochondria using a standard method (e.g., Bradford or BCA assay).

-

Calculate the specific activity of PCC as nmol of [¹⁴C]HCO₃⁻ incorporated per minute per mg of protein.

Assay for Methylmalonyl-CoA Mutase (MCM) Activity

Principle: This assay measures the conversion of non-radiolabeled methylmalonyl-CoA to succinyl-CoA. The product, succinyl-CoA, is then quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell or tissue homogenate/isolated mitochondria

-

Reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0)

-

(R,S)-Methylmalonyl-CoA solution: 10 mM

-

Adenosylcobalamin (AdoCbl) solution: 1 mM

-

Perchloric acid (PCA): 1 M

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: Gradient of solvent A (e.g., 100 mM potassium phosphate, pH 5.5) and solvent B (e.g., methanol)

-

Succinyl-CoA standard

Procedure:

-

Prepare the reaction mixture containing reaction buffer, (R,S)-methylmalonyl-CoA, and AdoCbl.

-

Add the cell/tissue homogenate or mitochondrial suspension.

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

Terminate the reaction by adding cold perchloric acid.

-

Centrifuge to pellet precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered supernatant onto the HPLC system.

-

Separate the CoA esters using a suitable gradient elution.

-

Detect succinyl-CoA by its UV absorbance (typically at 254 or 260 nm).

-

Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve of known succinyl-CoA concentrations.

-

Determine the protein concentration of the sample.

-

Calculate the specific activity of MCM as nmol of succinyl-CoA formed per minute per mg of protein.

Quantification of Acyl-CoAs by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of various acyl-CoA species, including propionyl-CoA and succinyl-CoA, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., tissue, cells)

-

Internal standards (e.g., ¹³C-labeled acyl-CoAs)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

LC-MS/MS system equipped with a triple quadrupole mass spectrometer

-

Reverse-phase UPLC/HPLC column

Procedure:

-

Sample Preparation:

-

Rapidly quench metabolism by flash-freezing the biological sample in liquid nitrogen.

-

Homogenize the frozen sample in a cold extraction solvent containing internal standards.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the acyl-CoAs.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto the LC system.

-

Separate the acyl-CoA species using a reverse-phase column with a suitable gradient of aqueous and organic mobile phases.

-

Introduce the eluent into the mass spectrometer.

-

Perform targeted analysis of propionyl-CoA, succinyl-CoA, and other acyl-CoAs using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion for each analyte and a specific product ion generated upon fragmentation.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Generate a standard curve using known concentrations of acyl-CoA standards.

-

Calculate the concentration of each acyl-CoA in the sample based on the standard curve and the ratio of the analyte peak area to the internal standard peak area.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a general experimental workflow for studying propionyl-CoA metabolism.

Caption: Metabolic pathway for the conversion of propionyl-CoA to succinyl-CoA.

Caption: General experimental workflow for studying propionyl-CoA metabolism.

Conclusion

Propionyl-CoA serves as a vital nexus in cellular metabolism, channeling carbon skeletons from the breakdown of odd-chain fatty acids and specific amino acids into the central energy-generating pathway of the TCA cycle. The intricate three-step enzymatic conversion to succinyl-CoA, mediated by PCC, MCE, and MCM, is a tightly regulated process, and its disruption has profound pathological consequences. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this critical metabolic pathway, paving the way for a deeper understanding of related metabolic disorders and the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 3. Further purification and characterization of the succinyl-CoA:3-hydroxy-3-methylglutarate coenzyme A transferase from rat-liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. The Propionyl-CoA Carboxylase (PCC) Project [tonglab.biology.columbia.edu]

- 8. omicsonline.org [omicsonline.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Purification and characterization of methylmalonyl-CoA epimerase from Propionibacterium shermanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hollywood.zbh.uni-hamburg.de [hollywood.zbh.uni-hamburg.de]

- 12. grokipedia.com [grokipedia.com]

- 13. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 14. Succinyl-CoA Synthetase is a Phosphate Target for the Activation of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Propionyl-CoA as a Precursor for Polyketide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the role of propionyl-CoA as a crucial building block in the biosynthesis of a diverse class of natural products known as polyketides. Many of these compounds possess significant pharmacological activities, including antibiotic, anticancer, and immunosuppressive properties. Understanding and manipulating the supply of precursors like propionyl-CoA is fundamental to the metabolic engineering and synthetic biology efforts aimed at producing novel polyketide-based therapeutics.

Biochemical Pathways of Propionyl-CoA Generation and Incorporation

Propionyl-CoA serves as a key "starter" and "extender" unit in the assembly of polyketide chains.[1][2] Its incorporation introduces methyl branches into the polyketide backbone, significantly increasing structural diversity and biological activity.

Metabolic Origins of Propionyl-CoA

Propionyl-CoA is an intermediate metabolite derived from several primary metabolic pathways:

-

Catabolism of Odd-Chain Fatty Acids: The β-oxidation of fatty acids with an odd number of carbon atoms yields propionyl-CoA in the final thiolysis step.[3][4]

-

Amino Acid Degradation: The breakdown of certain amino acids, including isoleucine, valine, methionine, and threonine, is a major source of propionyl-CoA.[3][4][5]

-

Propionate (B1217596) Activation: Exogenously supplied propionate can be activated to propionyl-CoA by acyl-CoA synthetases, such as propionyl-CoA synthetase (PrpE).[3][6] This is a common strategy in fermentation processes to boost the production of propionyl-CoA-derived polyketides.[7]

Conversion to (2S)-Methylmalonyl-CoA: The Direct Extender Unit

While propionyl-CoA can act as a starter unit directly, for chain extension, it must first be carboxylated to form (2S)-methylmalonyl-CoA.[3][8] This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) , which utilizes bicarbonate and ATP.[8]

(2S)-methylmalonyl-CoA is the second most common extender unit used in polyketide biosynthesis after malonyl-CoA.[3] The acyltransferase (AT) domains of extender modules within modular polyketide synthases (PKSs) are highly specific for their cognate extender units, making the supply of (2S)-methylmalonyl-CoA a critical factor.[9][10]

Incorporation by Polyketide Synthase (PKS) Machinery

The core of polyketide synthesis is carried out by large, multi-domain enzymes called polyketide synthases (PKSs).[1] In Type I modular PKSs, the assembly line process involves:

-

Loading: The AT domain of the loading module selects a starter unit, often propionyl-CoA, and transfers it to an acyl carrier protein (ACP).[6][11]

-

Elongation: The AT domain of an extender module specifically recognizes and loads an extender unit, such as (2S)-methylmalonyl-CoA, onto its cognate ACP.[7][11]

-

Condensation: The ketosynthase (KS) domain catalyzes a decarboxylative Claisen condensation between the growing polyketide chain (tethered to the previous module's ACP) and the extender unit on the current module's ACP.[1] This extends the polyketide chain by three carbons (derived from propionyl-CoA).

-

Modification and Translocation: Following condensation, optional reductive domains (ketoreductase, dehydratase, enoylreductase) may modify the β-keto group. The elongated chain is then transferred to the next module's KS domain for another round of extension.

Quantitative Data on Precursor Utilization

The efficiency of propionyl-CoA incorporation and the kinetics of the enzymes involved are critical parameters for optimizing polyketide production. The data below, compiled from various studies, highlights key quantitative aspects.

| Parameter | Enzyme / System | Organism | Value | Significance | Reference |

| Triketide Lactone Production | DEBS Module 2 + TE | Saccharomyces cerevisiae (engineered) | ~1 mg/L | Demonstrates in vivo functionality of engineered methylmalonyl-CoA pathways from propionate. | [6] |

| 6-dEB Production | DEBS PKS | Escherichia coli (engineered) | 0.11 mg/L (no propionate) | Shows baseline production from native E. coli propionyl-CoA pools. | [12] |

| 6-dEB Production | DEBS PKS | Escherichia coli (engineered) | 65 mg/L (with propionate) | Highlights the dramatic increase in yield when the propionyl-CoA pool is supplemented. | [12] |

| AT Domain Specificity (kcat/Km) | DEBS AT Domain | Saccharopolyspora erythraea | 100- to 10,000-fold higher for cognate substrate | Emphasizes the gatekeeper role of AT domains in selecting the correct extender unit. | [7] |

| FK506 Production Increase | FK506 PKS | Streptomyces clavuligerus | 12.5-fold higher intracellular methylmalonyl-CoA with methyl oleate (B1233923) feeding | Illustrates how manipulating precursor fatty acid metabolism can boost complex polyketide yield. | [13] |

Experimental Protocols

Detailed methodologies are essential for studying the role of propionyl-CoA in polyketide synthesis. Below are protocols for two fundamental experimental approaches.

Protocol 1: In Vitro Reconstitution of PKS Activity with Propionyl-CoA

This protocol allows for the direct assessment of PKS enzyme function with defined substrates in a controlled environment.

Objective: To reconstitute the activity of a PKS module (e.g., DEBS Module 2 + TE) and measure its ability to utilize propionyl-CoA-derived extender units to produce a triketide lactone product.

Materials:

-

Purified PKS enzyme (e.g., DEBS Module 2 + TE)

-

Purified phosphopantetheinyl transferase (e.g., Sfp)

-

Propionyl-CoA

-

Propionyl-CoA Carboxylase (PCC)

-

Malonyl-CoA/methylmalonate ligase (MatB) for extender unit synthesis[14]

-

Starter unit mimic (e.g., N-acetylcysteamine (SNAC) thioester of the diketide intermediate)

-

ATP, Coenzyme A, NADPH, MgCl2, Sodium Bicarbonate

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

Quenching solution (e.g., Ethyl acetate)

-

LC-MS for product analysis

Methodology:

-

Enzyme Activation (Post-translational modification): Incubate the apo-PKS enzyme with Sfp, Coenzyme A, and MgCl2 to attach the phosphopantetheinyl arm to the ACP domain, rendering it active.

-

Extender Unit Synthesis: In a reaction vessel, combine propionyl-CoA, purified PCC enzyme, ATP, and sodium bicarbonate to generate (2S)-methylmalonyl-CoA in situ.[8] Alternatively, use MatB with methylmalonate and ATP to generate methylmalonyl-CoA.[14]

-

PKS Reaction Initiation: Add the activated PKS enzyme and the diketide-SNAC starter unit to the reaction mixture containing the newly synthesized methylmalonyl-CoA.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 22-30°C) for several hours (e.g., 18 hours).[14]

-

Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the polyketide product into the organic layer.

-

Analysis: Centrifuge to separate the layers. Collect the organic phase, evaporate the solvent, and resuspend the residue in a suitable solvent (e.g., methanol). Analyze the sample by LC-MS to identify and quantify the triketide lactone product.

Protocol 2: Precursor Feeding Study with Isotope-Labeled Propionate

This in vivo method is used to trace the incorporation of propionyl-CoA into the final polyketide product within a producing organism.

Objective: To confirm that propionate is a precursor for a specific polyketide and to determine the number of propionate-derived units in its structure.

Materials:

-

Polyketide-producing microbial strain (e.g., Saccharopolyspora erythraea)

-

Culture medium

-

Isotope-labeled precursor (e.g., [1-¹³C]-propionate or [¹⁴C]-propionate)

-

Solvent for extraction (e.g., ethyl acetate)

-

Purification system (e.g., HPLC)

-

Analytical instruments (e.g., Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) for ¹³C; Scintillation counter for ¹⁴C)

Methodology:

-

Cultivation: Grow the microbial strain in a suitable liquid culture medium until it reaches the desired growth phase for polyketide production (e.g., late exponential phase).

-

Precursor Feeding: Add the isotope-labeled propionate to the culture. The final concentration should be optimized to ensure uptake without causing toxicity.

-

Incubation: Continue the fermentation for a period sufficient to allow for the production and accumulation of the target polyketide.

-

Extraction: Harvest the culture broth. Separate the mycelia from the supernatant by centrifugation or filtration. Extract the polyketide from both the mycelia and the supernatant using an appropriate organic solvent.

-

Purification: Purify the target polyketide from the crude extract using chromatographic techniques such as HPLC.

-

Analysis:

-

For ¹³C-labeling: Analyze the purified compound by Mass Spectrometry to observe the mass shift corresponding to the number of incorporated ¹³C atoms. Use ¹³C-NMR to determine the specific positions of the incorporated labels within the molecule's carbon skeleton.[3]

-

For ¹⁴C-labeling: Quantify the radioactivity of the purified compound using a liquid scintillation counter to confirm incorporation.

-

Regulation of Propionyl-CoA Supply

The intracellular concentration of propionyl-CoA is tightly regulated, as imbalances can be detrimental. Excessive levels of propionyl-CoA can inhibit polyketide synthesis and even primary metabolism.[5][15] For instance, high propionyl-CoA can inhibit the pyruvate (B1213749) dehydrogenase complex.[16]

Recent studies have uncovered sophisticated regulatory circuits where propionyl-CoA and methylmalonyl-CoA act as signaling molecules. In the erythromycin (B1671065) producer Saccharopolyspora erythraea, a TetR-like regulator, AcrT, was identified.[2][17]

-

Repression: In the absence of high precursor levels, AcrT binds to the promoter of the erythromycin PKS gene (eryAI), repressing its transcription. AcrT also represses genes for acetyl-CoA and propionyl-CoA carboxylases.[2]

-

Induction: When propionyl-CoA and methylmalonyl-CoA accumulate, they act as ligands, binding to AcrT and causing it to dissociate from the DNA.[2][17] This de-represses the PKS genes, activating polyketide biosynthesis. This mechanism ensures that antibiotic production is coordinated with the availability of the necessary building blocks.

Conclusion and Future Perspectives

Propionyl-CoA is a cornerstone precursor for the biosynthesis of a vast number of complex and medically relevant polyketides. Its metabolic origins, enzymatic conversion to methylmalonyl-CoA, and tightly regulated incorporation by PKS modules are central to the production of these natural products. For drug development professionals and researchers, understanding these pathways provides a roadmap for rational metabolic engineering. Future efforts will likely focus on engineering novel pathways for propionyl-CoA synthesis from inexpensive feedstocks, designing PKS modules with altered substrate specificities, and rewiring regulatory networks to overcome metabolic bottlenecks and maximize the production of both known and novel polyketide therapeutics.

References

- 1. Polyketide - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Connection of propionyl-CoA metabolism to polyketide biosynthesis in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methylcitrate synthase from Aspergillus fumigatus. Propionyl-CoA affects polyketide synthesis, growth and morphology of conidia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conversion of Propionyl-CoA to Succinyl-CoA: Mechanism, Kinetics, and Therapeutic Relevance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic pathway converting propionyl-CoA to succinyl-CoA is a critical juncture in cellular metabolism, enabling the entry of carbon skeletons from the catabolism of odd-chain fatty acids and specific amino acids into the Krebs cycle. This seemingly straightforward conversion is a multi-step enzymatic cascade involving three key enzymes: Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Epimerase (MCEE), and Methylmalonyl-CoA Mutase (MUT). Deficiencies in any of these enzymes lead to severe, life-threatening inborn errors of metabolism, namely Propionic Acidemia and Methylmalonic Acidemia. This technical guide provides a comprehensive overview of the enzymatic mechanisms, quantitative kinetic data, detailed experimental protocols for enzyme activity assays, and the current landscape of therapeutic development targeting this vital pathway.

The Enzymatic Cascade: A Three-Step Journey to the Krebs Cycle

Propionyl-CoA, derived from the breakdown of cholesterol, valine, odd-chain fatty acids, methionine, isoleucine, and threonine (c-VOMIT), is channeled into the Krebs cycle as succinyl-CoA through a sequence of three enzymatic reactions.[1]

-

Carboxylation: The journey begins in the mitochondrial matrix where Propionyl-CoA Carboxylase (PCC) , a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.[2]

-

Epimerization: The resulting (S)-methylmalonyl-CoA is then acted upon by Methylmalonyl-CoA Epimerase (MCEE) , which catalyzes its conversion to the (R)-stereoisomer, (R)-methylmalonyl-CoA.[3][4]

-

Isomerization: Finally, Methylmalonyl-CoA Mutase (MUT) , a vitamin B12 (adenosylcobalamin)-dependent enzyme, facilitates a radical-based intramolecular rearrangement of (R)-methylmalonyl-CoA to form succinyl-CoA, which can then directly enter the Krebs cycle.[5][6]

This pathway is not only essential for catabolism but also plays a role in anaplerosis, replenishing Krebs cycle intermediates.

Enzymatic Mechanisms and Kinetics

A deeper understanding of the individual enzymes is crucial for appreciating the intricacies of this pathway and for designing targeted therapeutic interventions.

Propionyl-CoA Carboxylase (PCC)

PCC is a large, multi-subunit mitochondrial enzyme.[1] It functions as a hetero-dodecamer with an alpha(6)-beta(6) structure.[2] The alpha subunit contains the biotin (B1667282) carboxylase and biotin carboxyl carrier protein domains, while the beta subunit houses the carboxyltransferase activity.[2]

The reaction proceeds in two main steps:

-

Carboxylation of Biotin: Bicarbonate is activated by ATP to form carboxyphosphate, which then carboxylates the N1 of the biotin prosthetic group.[7][8]

-

Transfer to Propionyl-CoA: The activated carboxyl group is transferred from carboxybiotin to the alpha-carbon of propionyl-CoA, forming (S)-methylmalonyl-CoA.[7]

Quantitative Data for Propionyl-CoA Carboxylase

| Parameter | Value | Organism/Conditions | Reference |

| KM (Propionyl-CoA) | 0.29 mM | Not Specified | [1][2] |

| KM (Bicarbonate) | 3.0 mM | Not Specified | [1][2] |

| KM (ATP) | 0.08 mM | Not Specified | [2] |

| Optimal pH | 6.2 - 8.8 | Not Specified | [2] |

| Optimal Temperature | Stable up to 37°C | Not Specified | [2] |

Methylmalonyl-CoA Epimerase (MCEE)

Also known as methylmalonyl-CoA racemase, MCEE catalyzes the stereoinversion of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.[3] The proposed mechanism involves the abstraction of the acidic alpha-proton by a general base in the active site, leading to the formation of a resonance-stabilized carbanion intermediate.[3] Subsequent reprotonation on the opposite face of the carbanion yields the (R)-epimer.[3]

Methylmalonyl-CoA Mutase (MUT)

MUT is a mitochondrial enzyme that catalyzes the final and most complex step of the pathway.[5][6] It utilizes adenosylcobalamin (a form of vitamin B12) as a cofactor for a radical-based rearrangement.[5][6]

The catalytic cycle involves:

-

Homolytic Cleavage: The cobalt-carbon bond of adenosylcobalamin undergoes homolysis, generating a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species.[9]

-

Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of (R)-methylmalonyl-CoA, forming 5'-deoxyadenosine (B1664650) and a methylmalonyl-CoA radical.[10]

-

Rearrangement: The substrate radical rearranges, with the thioester group migrating to the adjacent carbon, forming a succinyl-CoA radical.[10]

-

Hydrogen Re-abstraction: The succinyl-CoA radical re-abstracts a hydrogen atom from the 5'-deoxyadenosine, yielding the final product, succinyl-CoA, and regenerating the 5'-deoxyadenosyl radical.[10]

-

Reformation of the Cofactor: The 5'-deoxyadenosyl radical recombines with cob(II)alamin to reform the active adenosylcobalamin cofactor.

Visualization of the Pathway and Experimental Workflow

Signaling Pathway Diagram

Caption: The enzymatic conversion of propionyl-CoA to succinyl-CoA.

Experimental Workflow for Enzyme Activity Assays

Caption: General workflow for enzymatic activity assays.

Detailed Experimental Protocols

Accurate measurement of enzyme activity is paramount for both basic research and clinical diagnostics. Below are outlines of common methodologies for each enzyme in the pathway.

Propionyl-CoA Carboxylase (PCC) Activity Assay

PCC activity can be determined by measuring the formation of methylmalonyl-CoA from propionyl-CoA.

-

Method 1: Radiometric Assay [1][11]

-

Principle: This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into propionyl-CoA.[12]

-

Protocol Outline:

-

Prepare a reaction mixture containing cell or tissue homogenate, propionyl-CoA, ATP, MgCl₂, and H¹⁴CO₃⁻ in a suitable buffer.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding acid (e.g., trichloroacetic acid), which also serves to remove unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.[12]

-

Measure the radioactivity of the acid-stable product (methylmalonyl-CoA) using liquid scintillation counting.

-

Normalize the activity to the protein concentration of the homogenate.

-

-

-

Method 2: HPLC-Based Assay [1][13]

-

Principle: This non-radiometric method involves the separation and quantification of the product, methylmalonyl-CoA, from the substrate, propionyl-CoA, using high-performance liquid chromatography (HPLC).[1][13]

-

Protocol Outline:

-

Incubate the cell or tissue homogenate with propionyl-CoA, ATP, bicarbonate, and other necessary cofactors.

-

Terminate the reaction at specific time points.

-

Inject the reaction mixture into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).

-

Separate the CoA esters isocratically or with a gradient elution.

-

Detect the CoA esters by their UV absorbance (typically around 254-260 nm).

-

Quantify the amount of methylmalonyl-CoA produced by comparing its peak area to a standard curve.

-

-

Methylmalonyl-CoA Epimerase (MCEE) Activity Assay

Assaying MCEE directly is challenging due to the identical mass of the substrate and product. Assays are often coupled with the subsequent enzyme, MUT.

-

Coupled Enzyme Assay:

-

Principle: The rate of succinyl-CoA formation from (S)-methylmalonyl-CoA is measured in the presence of excess MUT. The rate-limiting step will be the epimerase reaction.

-

Protocol Outline:

-

Prepare a reaction mixture containing the sample, (S)-methylmalonyl-CoA, adenosylcobalamin, and a purified, active preparation of MUT.

-

Incubate the reaction and take samples at various time points.

-

Quench the reaction.

-

Analyze the formation of succinyl-CoA using HPLC or LC-MS/MS as described below.

-

-

Methylmalonyl-CoA Mutase (MUT) Activity Assay

MUT activity is assessed by measuring the conversion of methylmalonyl-CoA to succinyl-CoA.

-

Method 1: HPLC-Based Assay [14]

-

Principle: Similar to the PCC assay, this method uses reverse-phase HPLC to separate and quantify succinyl-CoA from methylmalonyl-CoA.[14]

-

Protocol Outline:

-

Prepare a reaction mixture containing the sample, (R,S)-methylmalonyl-CoA (or the pure (R)-isomer if available), and adenosylcobalamin in a suitable buffer.

-

Incubate at 37°C.

-

Stop the reaction.

-

Separate and quantify succinyl-CoA using HPLC with UV detection.[14]

-

-

-

Method 2: UPLC-MS/MS Assay [15]

-

Principle: This highly sensitive and specific method uses ultra-high-performance liquid chromatography coupled with tandem mass spectrometry to quantify succinyl-CoA.[15]

-

Protocol Outline:

-

Perform the enzymatic reaction as described for the HPLC method.

-

Inject the quenched reaction mixture into the UPLC-MS/MS system.

-

Separate the analytes on a UPLC column.

-

Detect and quantify succinyl-CoA based on its specific mass-to-charge ratio and fragmentation pattern. This method offers high precision and is suitable for samples with low enzyme activity.[15]

-

-

Relevance to Drug Development

Inborn errors of metabolism affecting this pathway, such as Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA), lead to the accumulation of toxic metabolites like propionyl-CoA, methylcitrate, and methylmalonic acid.[1][16] These accumulations can cause severe metabolic acidosis, hyperammonemia, neurological damage, and cardiomyopathy.[17][18]

Current therapeutic strategies are primarily focused on dietary management (protein restriction), carnitine supplementation to detoxify propionyl-CoA, and in some cases, liver transplantation.[1] However, these approaches have limitations, highlighting the urgent need for novel therapeutic interventions.

Areas of active research and drug development include:

-

Enzyme Replacement Therapy: Developing stable, cell-permeable forms of the deficient enzymes.

-

Gene Therapy: Using viral vectors (e.g., AAV) to deliver a functional copy of the defective gene.[17][18]

-

Small Molecule Chaperones: Identifying molecules that can stabilize mutant enzymes and restore partial activity.

-

mRNA Therapy: Delivering synthetic mRNA encoding the correct enzyme.

-

Toxin Scavengers: Developing drugs that can bind and remove toxic metabolites from circulation.

The development of reliable biomarkers is also a critical area of research to monitor disease progression and the efficacy of new treatments.[16] Potential biomarkers include plasma levels of methylcitric acid, propionylcarnitine, and fibroblast growth factor 21.[16]

Conclusion

The conversion of propionyl-CoA to succinyl-CoA is a fundamental metabolic pathway with profound clinical significance. A thorough understanding of the enzymes involved, their catalytic mechanisms, and their kinetics is essential for diagnosing and managing related metabolic disorders. The experimental protocols outlined in this guide provide a framework for the accurate assessment of enzyme function, which is crucial for both clinical diagnostics and the preclinical evaluation of novel therapeutic agents. As research in gene therapy, mRNA therapeutics, and small molecule development continues to advance, a detailed knowledge of this pathway will be indispensable for developing effective treatments for patients with Propionic and Methylmalonic Acidemia.

References

- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 3. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 11. Case Western Reserve University [case.edu]

- 12. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 13. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Propionic Acidemia drugs in development by stages, target, MoA, RoA, molecule type and key players, 2024 [pharmaceutical-technology.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Enzymes of the Propionyl-CoA Metabolic Pathway

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the core enzymatic steps in the catabolism of propionyl-CoA, a critical metabolic intermediate. The pathway is essential for the breakdown of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine. Dysfunctional activity within this pathway is linked to serious metabolic disorders, such as propionic and methylmalonic acidemias, making its constituent enzymes key targets for research and therapeutic development.

Core Metabolic Pathway

The conversion of propionyl-CoA to succinyl-CoA, an intermediate of the citric acid cycle, is accomplished through a canonical three-step enzymatic cascade. This process is vital for channeling carbon skeletons from various sources into central metabolism.

Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA carboxylase (EC 6.4.1.3) is a biotin-dependent mitochondrial enzyme that catalyzes the first committed step in the pathway: the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. In humans, it is a heteropolymer composed of alpha and beta subunits (PCCA and PCCB).

Quantitative Data

The kinetic properties of PCC can vary depending on the species and experimental conditions. Below is a summary of reported values for human PCC.

| Parameter | Value | Species | Conditions | Source |

| Km (Propionyl-CoA) | 260 - 430 µM | Homo sapiens | pH 8.0, 30°C | |

| Km (ATP) | 70 - 150 µM | Homo sapiens | pH 8.0, 30°C | |

| Km (HCO₃⁻) | 1.1 - 3.0 mM | Homo sapiens | pH 8.0, 30°C | |

| kcat | ~2.5 s⁻¹ | Homo sapiens | Recombinant enzyme |

Experimental Protocol: PCC Activity Assay

This protocol outlines a common method for determining PCC activity via a coupled spectrophotometric assay. The production of ADP is coupled to the oxidation of NADH using pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Principle:

-

PCC: Propionyl-CoA + ATP + HCO₃⁻ → D-Methylmalonyl-CoA + ADP + Pi

-

PK: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents & Buffers:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 mM KCl.

-

Substrate Mix: 10 mM ATP, 20 mM NaHCO₃, 5 mM Phosphoenolpyruvate (PEP), 2.5 mM Dithiothreitol (DTT).

-

Coupling Enzymes: Pyruvate kinase (≥10 units/mL) and Lactate dehydrogenase (≥15 units/mL).

-

NADH Solution: 10 mM NADH prepared fresh.

-

Initiating Substrate: 10 mM Propionyl-CoA.

-

Enzyme: Purified or partially purified PCC sample.

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing: 800 µL Assay Buffer, 100 µL Substrate Mix, 10 µL NADH solution, and 10 µL of the PK/LDH enzyme mix.

-

Add the PCC enzyme sample (e.g., 10-20 µL) to the cuvette and mix by gentle inversion.

-

Incubate the mixture at 30°C for 3-5 minutes to allow the temperature to equilibrate and to consume any endogenous ADP.

-

Initiate the reaction by adding 10 µL of the Propionyl-CoA solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

Methylmalonyl-CoA Epimerase (MCEE)

Methylmalonyl-CoA epimerase (or racemase, EC 5.1.99.1) catalyzes the reversible stereoisomerization of D-methylmalonyl-CoA to its L-enantiomer, L-methylmalonyl-CoA. This step is crucial as the subsequent enzyme, MUT, is stereospecific for the L-form.

Quantitative Data

| Parameter | Value | Species | Conditions | Source |

| Km (D-Methylmalonyl-CoA) | 13 µM | Homo sapiens | pH 7.5, 37°C | |

| kcat | 800 s⁻¹ | Homo sapiens | Recombinant enzyme | |

| Vmax (D to L) | ~70 µmol/min/mg | Homo sapiens | Recombinant enzyme |

Experimental Protocol: MCEE Activity Assay

This protocol describes a direct assay using High-Performance Liquid Chromatography (HPLC) to separate and quantify the D- and L-isomers of methylmalonyl-CoA.

Principle: The enzyme reaction is allowed to proceed for a set time, then quenched. The reaction mixture is analyzed by HPLC to determine the concentration of L-methylmalonyl-CoA produced from a D-methylmalonyl-CoA substrate.

Reagents & Buffers:

-

Assay Buffer: 50 mM Potassium Phosphate (B84403) (pH 7.5), 1 mM DTT.

-

Substrate: 1 mM D-Methylmalonyl-CoA.

-

Quenching Solution: 10% Trichloroacetic acid (TCA) or 2 M HCl.

-

Enzyme: Purified MCEE sample.

Procedure:

-

Pre-warm the Assay Buffer and Substrate solution to 37°C.

-

In a microcentrifuge tube, mix 45 µL of Assay Buffer and 5 µL of the Substrate solution.

-

Initiate the reaction by adding 5 µL of the MCEE enzyme sample.

-

Incubate the reaction at 37°C for a defined period (e.g., 1, 2, 5 minutes). The time should be within the linear range of the reaction.

-

Stop the reaction by adding 10 µL of the Quenching Solution.

-

Centrifuge the sample at >12,000 x g for 5 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-